N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide” is a compound that belongs to a class of organic compounds known as phenylpiperazines . It is a metabolite of buspirone . This compound has been found in studies related to the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, single crystals were developed for some compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the structures of compounds were elucidated using spectroscopic methods and some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs .Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. Krishnamurthy et al. (2011) developed a series of related sulfonamide and carboxamide derivatives, finding potent inhibitory activity against various Gram-positive and Gram-negative bacteria in some of these compounds (Krishnamurthy et al., 2011).
Anticancer Properties
Another significant area of research is the investigation of anticancer properties. Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects against various human cancer cell lines. Some compounds in this series exhibited potent anticancer activity (Mallesha et al., 2012).
Analgesic and Anti-inflammatory Agents
Abu‐Hashem et al. (2020) developed novel compounds with a similar structural core, showing significant inhibitory activity on COX-2 enzymes, analgesic activity, and anti-inflammatory effects. These findings suggest potential applications in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant and Age-Related Disease Treatment
Compounds analogous to this compound have been synthesized with free radical scavenging groups. Jin et al. (2010) found that these compounds protect cells against oxidative stress and are potential candidates for treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Lewis Basic Catalysts in Organic Synthesis
Wang et al. (2006) explored the use of related compounds as Lewis basic catalysts in organic synthesis. They found that these catalysts showed high enantioselectivity and efficiency in the hydrosilylation of N-aryl imines, indicating potential in synthetic chemistry applications (Wang et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit butyrylcholinesterase (buche) .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activities against buche .
Biochemical Pathways
The inhibition of buche can affect cholinergic neurotransmission, which plays a crucial role in many physiological functions, including memory and cognition .
Result of Action
The inhibition of buche can lead to an increase in acetylcholine levels, which can have various effects on the nervous system .
Safety and Hazards
Future Directions
The future directions for the development of similar compounds include further evaluation of their biological activities and suitability for further development . For instance, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKKTBSFKXRZET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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